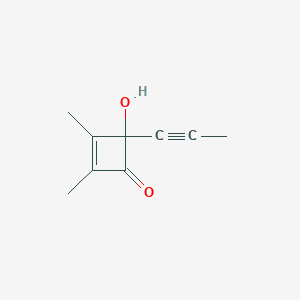
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI), also known as Talaromycin A, is a natural product that has been isolated from the fermentation broth of the fungus Talaromyces sp. YO-2. This compound has attracted attention due to its potential as a lead compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is not fully understood. However, several studies have suggested that 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A may exert its biological activities by inhibiting the activity of various enzymes, including DNA polymerase, RNA polymerase, and topoisomerase.
Effets Biochimiques Et Physiologiques
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit several biochemical and physiological effects. For example, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to inhibit the growth of bacteria by disrupting the bacterial cell wall.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is its broad-spectrum activity against various bacteria and cancer cell lines. However, one of the limitations of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A. One of the future directions is the development of new derivatives of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A with improved solubility and potency. Another future direction is the investigation of the mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A, which may lead to the discovery of new targets for drug development. Finally, the potential of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A as a lead compound for the development of new drugs for the treatment of bacterial infections and cancer should be further explored.
Conclusion:
In conclusion, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is a natural product that has attracted attention due to its potential as a lead compound for the development of new drugs. 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities. The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is not fully understood, but several studies have suggested that 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A may exert its biological activities by inhibiting the activity of various enzymes. There are several future directions for the research on 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A, including the development of new derivatives with improved solubility and potency, the investigation of the mechanism of action, and the exploration of its potential as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of the fungus Talaromyces sp. YO-2. The isolated compound is then purified using various chromatographic techniques. The final step involves the determination of the structure of the compound using various spectroscopic techniques.
Applications De Recherche Scientifique
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities. Several studies have been conducted to investigate the potential of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A as a lead compound for the development of new drugs. For example, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit potent antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
Numéro CAS |
130352-47-5 |
|---|---|
Nom du produit |
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) |
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
4-hydroxy-2,3-dimethyl-4-prop-1-ynylcyclobut-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-4-5-9(11)7(3)6(2)8(9)10/h11H,1-3H3 |
Clé InChI |
OTVNZANYRJNCJP-UHFFFAOYSA-N |
SMILES |
CC#CC1(C(=C(C1=O)C)C)O |
SMILES canonique |
CC#CC1(C(=C(C1=O)C)C)O |
Synonymes |
2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



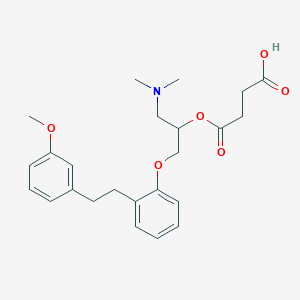
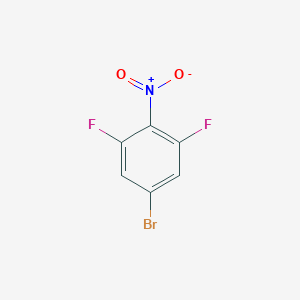
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
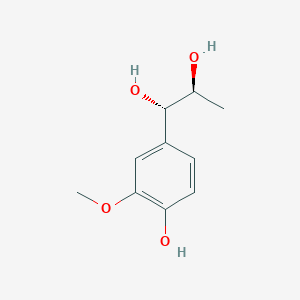
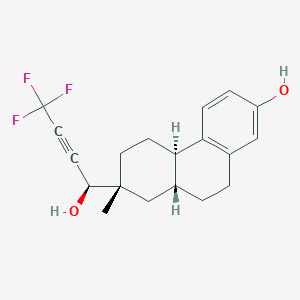
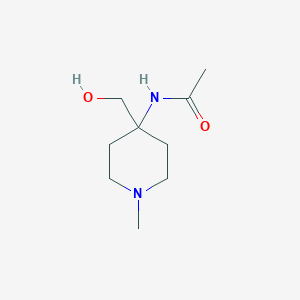
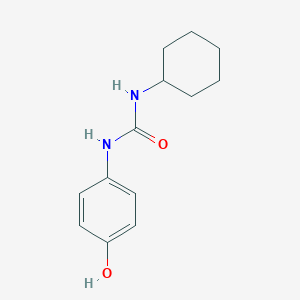
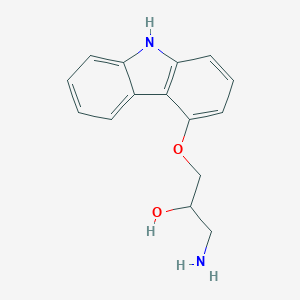
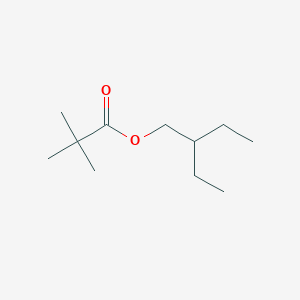
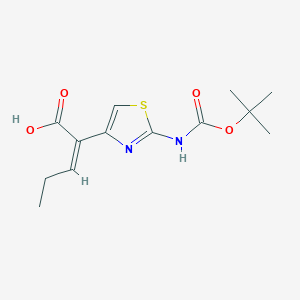
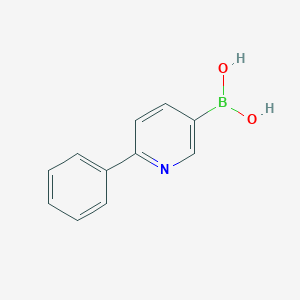
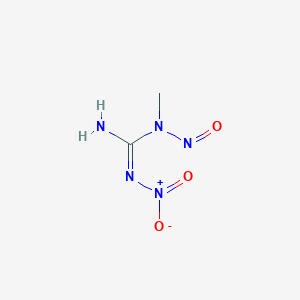

![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)